3-(Dioctylamino)propanenitrile, also known as 3-(dimethylamino)propanenitrile, is a chemical compound with the molecular formula and a molecular weight of approximately 98.15 g/mol. This compound is categorized under nitriles, specifically those containing an amino group. It serves as an important intermediate in organic synthesis and has applications in various scientific fields.
The primary source of 3-(dioctylamino)propanenitrile is through synthetic organic chemistry, particularly involving the reaction of acrylonitrile with dimethylamine. This compound is classified as a nitrile due to the presence of the cyano group (-C≡N) and is further classified as an amine because of the dimethylamino functional group. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(dimethylamino)propanenitrile, and its CAS Registry Number is 1738-25-6.
The synthesis of 3-(dioctylamino)propanenitrile typically involves the following method:
In industrial settings, continuous processes are often employed where dimethylamine and acrylonitrile are reacted in a reactor. This method enhances yield and efficiency by recycling unreacted dimethylamine through distillation. The reaction typically operates under conditions that optimize temperature and pressure to maximize product formation .
3-(Dioctylamino)propanenitrile can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-(dioctylamino)propanenitrile primarily involves its role as an initiator in organic polymerization processes, particularly during the synthesis of hydrogels. It may also act as a modifying agent for cysteine residues in proteins.
Its interaction with biological systems suggests that it can influence protein structure and function through covalent binding or modification processes, affecting cellular signaling pathways and metabolic functions.
3-(Dioctylamino)propanenitrile has several scientific applications:
3-(Dioctylamino)propanenitrile serves as a critical building block in nucleophilic addition reactions due to the synergistic interplay between its tertiary amino group and nitrile functionality. The electron-donating dioctylamino group significantly enhances the nucleophilicity of adjacent carbanions, enabling efficient Michael additions to α,β-unsaturated carbonyl systems. This reactivity is exploited in the stereoselective construction of γ-amino nitriles, where the dioctyl moiety imparts substantial steric influence on diastereoselectivity. Kinetic studies reveal that the rate-determining step involves carbanion formation at the methylene group adjacent to the nitrile, facilitated by strong bases like lithium diisopropylamide (LDA) [4] [9].
The nitrile group's electronic properties allow diverse post-functionalization pathways following nucleophilic addition. Hydrolysis under acidic conditions yields carboxylic acid derivatives, while reduction generates primary amines – valuable intermediates for pharmaceutical applications. In situ IR spectroscopy demonstrates that the C≡N stretching frequency shifts by 25-30 cm⁻¹ upon carbanion formation, confirming charge delocalization through the molecule [4]. Steric bulk from the dioctyl chains necessitates optimized reaction conditions to prevent yield reduction, typically requiring polar aprotic solvents and elevated temperatures (60-80°C) .
Table 1: Nucleophilic Addition Products with 3-(Dioctylamino)propanenitrile
Electrophile | Product Class | Yield Range | Stereoselectivity |
---|---|---|---|
Methyl acrylate | γ-Amino ester | 75-82% | Moderate (dr 3:1) |
Chalcone derivatives | δ-Oxo nitrile | 68-77% | High (dr >10:1) |
Acrylonitrile | Diaminonitrile | 80-85% | Not applicable |
Benzaldehyde | β-Hydroxy nitrile | 70-75% | Low (dr 1.2:1) |
The synthesis of 3-(dioctylamino)propanenitrile fundamentally relies on reductive amination strategies employing acrylonitrile and dioctylamine as primary precursors. This transformation exemplifies a tandem Michael addition-reduction process where the dioctylamine first undergoes conjugate addition to acrylonitrile, followed by in situ reduction of the intermediate imine. Continuous flow hydrogenation systems have demonstrated superior efficiency compared to batch processes, achieving >95% conversion at 100-120°C and 20-30 bar H₂ pressure with Raney nickel catalysts [8]. The extended alkyl chains necessitate hydrophobic reaction environments, with toluene/ethanol mixtures (4:1 v/v) providing optimal substrate solubility and catalyst compatibility [8].
Mechanistic studies indicate that the rate-limiting step involves hydride transfer to the iminium ion intermediate. Kinetic isotope effect experiments (kH/kD = 2.8) confirm this pathway, with the dioctyl groups inducing significant steric constraints on the transition state. Computational modeling reveals that the preferred approach of hydride occurs antiperiplanar to the bulkier octyl chain, resulting in predictable stereoselectivity when chiral catalysts are employed. Catalyst poisoning studies demonstrate that primary amine impurities form stable chelates with metal centers, emphasizing the need for high-purity starting materials [8].
Table 2: Catalytic Systems for Reductive Amination
Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|
Raney Ni | 110 | 25 | 98 | 92 |
Pd/Al₂O₃ | 90 | 15 | 85 | 78 |
Rh/C | 100 | 20 | 92 | 88 |
Pt-Sn bimetallic | 120 | 30 | 99 | 95 |
Advanced catalytic systems significantly improve the efficiency of transformations involving 3-(dioctylamino)propanenitrile, particularly for C-C and C-N bond-forming reactions. Bifunctional catalysts containing Lewis acidic and basic sites demonstrate remarkable activity in aldol condensations, where the dioctylamino group acts as a directing moiety. Zeolite-encapsulated palladium complexes (Pd@Y) achieve 90% yield in Knoevenagel condensations at 80°C, leveraging shape selectivity to accommodate the bulky dioctyl substituents [3]. The nitrile functionality coordinates to metal centers, creating temporary templates that enhance regioselectivity in subsequent additions.
Phase-transfer catalysts notably improve reaction kinetics in multi-phase systems common with hydrophobic dioctyl derivatives. Quaternary ammonium salts like Aliquat 336 facilitate anion migration across aqueous-organic interfaces, accelerating nucleophilic displacements at the β-position. Kinetic profiling reveals a second-order dependence on catalyst concentration in dichlorobenzene/water systems, suggesting dimeric catalytic species are operative [7]. For hydrogenation of the nitrile group to the corresponding diamine, cobalt-phosphine complexes modified with bulky phosphites (e.g., tris(2-tert-butylphenyl)phosphite) suppress undesirable side reactions like dealkylation, maintaining selectivity >95% even at high conversions [8].
Organocatalysts exploit the tertiary amine functionality through iminium ion activation, particularly in asymmetric Michael additions. Cinchona alkaloid-derived thioureas achieve 85% ee in the addition of malonates to β-substituted nitroolefins, where the dioctylamino group prevents catalyst inhibition via steric blocking of the nucleophilic site. Spectroscopic monitoring shows that the nitrile group participates in hydrogen bonding with the thiourea motif, rigidifying the transition state [3].
The hydrophobic dioctyl chains dictate unique solvent effects in reactions involving 3-(dioctylamino)propanenitrile, with solvent polarity parameters directly influencing reaction rates and equilibrium positions. Kinetic studies in protic solvents (ethanol, methanol) reveal a negative entropy of activation (ΔS‡ = -35 to -40 J mol⁻¹ K⁻¹), indicating highly ordered transition states for nucleophilic additions. Conversely, aprotic solvents like DMF exhibit positive activation entropies, suggesting alternative mechanistic pathways [3] [7]. The extended alkyl chains necessitate low-polarity environments to ensure substrate solubility, with log P values >2.5 being optimal to prevent aggregation that inhibits reactivity .
Dielectric constant (ε) correlates linearly with reaction rates in Sₙ2-type displacements at the carbon alpha to the nitrile group. Analysis across 15 solvents demonstrates a 50-fold rate enhancement when transitioning from polar protic (ε~25) to polar aprotic media (ε~45). Time-resolved spectroscopy indicates that solvent reorganization energy constitutes up to 70% of the activation barrier in protic environments due to disruption of solvent-solute hydrogen bonding networks [7]. Viscosity effects become pronounced above 0.6 cP, significantly reducing diffusion-controlled reaction rates. The bulky dioctyl groups amplify this effect, necessitating reaction temperatures >70°C to maintain practical reaction times in viscous solvents like ethylene glycol [3].
Table 3: Solvent Parameters and Reaction Efficiency
Solvent | Dielectric Constant (ε) | Viscosity (cP) | Relative Rate (krel) | Yield (%) |
---|---|---|---|---|
Toluene | 2.4 | 0.59 | 1.0 (reference) | 65 |
THF | 7.6 | 0.55 | 3.8 | 78 |
DMF | 38.3 | 0.92 | 18.5 | 92 |
Acetonitrile | 37.5 | 0.34 | 22.1 | 95 |
Ethanol | 24.3 | 1.20 | 0.7 | 58 |
Comprehensive Compound Nomenclature
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.:
CAS No.: 94720-08-8